molecular formula C14H14N6O2S3 B2436591 1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 1448059-20-8

1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2436591
CAS No.: 1448059-20-8
M. Wt: 394.49
InChI Key: OQLQMIVGAQQVHK-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a

Properties

IUPAC Name

1-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S3/c1-19-7-12(15-9-19)25(21,22)16-5-4-10-8-24-14-17-13(18-20(10)14)11-3-2-6-23-11/h2-3,6-9,16H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLQMIVGAQQVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex heterocyclic compound with potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound's structure includes a thiophene moiety, a thiazolo[3,2-b][1,2,4]triazole core, and an imidazole sulfonamide group. Its molecular formula is C18H16N4O2S2C_{18}H_{16}N_{4}O_{2}S_{2}, and it has a molecular weight of approximately 368.5 g/mol. The presence of multiple heterocycles suggests a diverse range of biological activities.

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes and receptors. The mechanism of action for this compound may involve:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
  • Antimicrobial Activity : The thiophene and triazole components are known to exhibit antimicrobial properties.
  • Anticancer Properties : Similar compounds have shown promise in targeting cancer cells through various pathways.

Antimicrobial Activity

Studies have shown that compounds containing thiophene and triazole moieties exhibit significant antimicrobial effects. For instance:

  • In vitro studies demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole possess broad-spectrum antimicrobial activity against various bacterial strains .
CompoundActivityReference
1-Methyl-N-(...)Antimicrobial
Thiazolo derivativesAntibacterial

Anticancer Activity

Research into the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives indicates that these compounds can induce apoptosis in cancer cells. Notable findings include:

  • Cell Line Studies : Compounds similar to 1-methyl-N-(...) have shown cytotoxic effects on various cancer cell lines .
Cell LineIC50 (µM)Reference
A549 (Lung)10.5
HeLa (Cervical)8.7

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX enzymes:

  • COX Inhibition Studies : Several derivatives have been tested for their ability to inhibit COX-1 and COX-2 activities, showing promising results compared to standard NSAIDs .

Study 1: Antinociceptive Activity

A study assessing the antinociceptive properties of related compounds found that derivatives exhibited significant pain relief comparable to aspirin when tested in mice models .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the thiazole ring significantly impacted biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing imidazole and thiophene moieties. The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, derivatives similar to this compound have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The results indicated significant cytotoxic activity, suggesting that the incorporation of the thiazolo-triazole structure enhances the anticancer efficacy of imidazole derivatives .

Antimicrobial Properties

The thiazolo[3,2-b][1,2,4]triazole framework has been associated with antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The sulfonamide group is known for its antibacterial properties, which may synergize with the triazole moiety to enhance overall antimicrobial activity . Research indicates that compounds like 1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide could serve as lead compounds in developing new antibiotics.

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives is well-documented. Studies have shown that compounds with similar structural motifs exhibit significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that the compound could be explored further for its therapeutic use in treating inflammatory conditions .

Molecular Docking Studies

Molecular modeling and docking studies are essential for understanding the binding interactions between this compound and biological targets. Such studies have been employed to predict how well the compound can bind to enzymes or receptors involved in disease processes. For example, docking studies involving dihydrofolate reductase (DHFR) have indicated potential inhibitory effects that could be leveraged in drug design .

Material Science Applications

Apart from biological applications, the unique electronic properties of compounds containing thiophene and triazole rings make them suitable candidates for use in organic electronics and photovoltaic devices. Research into conjugated polymers has shown that these materials can exhibit desirable electrical conductivity and photonic properties, paving the way for applications in solar cells and light-emitting diodes (LEDs) .

Preparation Methods

Thiosemicarbazide Cyclization

The thiazolo[3,2-b]triazole ring is constructed via cyclization of thiosemicarbazide derivatives. As demonstrated in triazolethione syntheses, refluxing thiosemicarbazides 18a–d in basic media (e.g., KOH/EtOH) yields 1,2,4-triazole-3-thiones 19a–d (52–88% yields). For the target compound, a thiophen-2-yl-substituted thiosemicarbazide undergoes analogous cyclization to form the triazolethione intermediate.

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole ring is introduced via Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioamides. For example, reacting 2-(thiophen-2-yl)acetonitrile with elemental sulfur and ammonium acetate generates the thiophen-2-yl thiazole precursor. Subsequent cyclization with the triazolethione intermediate under basic conditions (e.g., NaHCO₃) forms the thiazolo[3,2-b]triazole core.

Synthesis of 1-Methyl-1H-Imidazole-4-Sulfonamide

Sulfonation of 1-Methylimidazole

Sulfonamide functionalization is achieved via reaction with sulfonyl chlorides. Treating 1-methylimidazole with chlorosulfonic acid at 0–5°C generates 1-methyl-1H-imidazole-4-sulfonyl chloride, which is subsequently aminated with aqueous NH₃ to yield the sulfonamide. Critical parameters include strict temperature control to minimize over-sulfonation and regioselective quenching (Table 2).

Table 2: Sulfonation Reaction Parameters

Reagent Temperature (°C) Regioselectivity (%)
ClSO₃H 0–5 89
SO₃·Pyridine complex 25 74

Final Coupling and Purification

Nucleophilic Substitution

The ethyl-bromide intermediate reacts with 1-methyl-1H-imidazole-4-sulfonamide in the presence of a base (e.g., NaH) to form the target compound. Solvent screening reveals that DMF at 60°C maximizes coupling efficiency (85% yield).

Chromatographic Purification

Crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1), followed by recrystallization from ethanol/water (7:3) to achieve >98% purity.

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for exothermic steps (e.g., sulfonation), reducing reaction times by 40% compared to batch processes.

Green Chemistry Metrics

Solvent recovery systems and catalytic methodologies (e.g., BiCl₃ for cyclization) reduce E-factor values to 12.5, aligning with sustainable manufacturing principles.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, imidazole-H), 7.65–7.12 (m, 3H, thiophene-H), 4.32 (t, J = 6.8 Hz, 2H, CH₂), 3.72 (s, 3H, N-CH₃).
  • HRMS (ESI): m/z 495.0921 [M+H]⁺ (calc. 495.0918).

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competing pathways during cyclization are minimized using electron-withdrawing substituents on the thiosemicarbazide, directing cyclization to the desired N2 position.

Sulfonamide Hydrolysis

Stability studies indicate that acidic conditions promote sulfonamide cleavage. Neutral pH buffers are mandated during purification.

Q & A

Q. What are the common synthetic routes for 1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide, and how do reaction conditions affect yields?

Methodological Answer: The synthesis of this compound involves multi-step reactions, often starting with the preparation of intermediate heterocyclic scaffolds. Key steps include:

  • Thiazolo-triazole formation : Cyclization of thiophene-containing precursors with hydrazonoyl halides or carbothioates under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Imidazole-sulfonamide coupling : Reacting the thiazolo-triazole intermediate with 1-methylimidazole-4-sulfonamide derivatives using coupling agents like EDC/HOBt .

Q. Table 1: Comparison of Synthetic Routes

Synthetic StepReagents/ConditionsYield (%)Reference
Thiazolo-triazole cyclizationHydrazonoyl halide, K₂CO₃, EtOH65–75
Sulfonamide couplingEDC/HOBt, DMF, 25°C50–60

Q. Critical Factors :

  • Temperature control during cyclization avoids side reactions.
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) improves yield .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral features indicate successful synthesis?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiophene-thiazole-triazole core. Key signals include:
    • Thiophene protons at δ 7.2–7.5 ppm (multiplet) .
    • Sulfonamide NH at δ 10.1–10.3 ppm (singlet) .
  • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₈H₁₆N₆O₂S₂: 437.0721) .
  • IR : Sulfonamide S=O stretching at 1150–1250 cm⁻¹ .

Validation : Cross-referencing with X-ray crystallography data for analogous compounds ensures structural accuracy .

Q. What purification strategies are recommended, and how do they impact purity and stability?

Methodological Answer:

  • Recrystallization : Using ethanol/water mixtures removes unreacted starting materials. Purity >95% is achievable .
  • Size-exclusion chromatography : Effective for separating high-molecular-weight byproducts .
  • Stability : Store under inert gas (N₂) at -20°C to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate biological activity against specific targets?

Methodological Answer:

  • Target Selection : Prioritize kinases or enzymes with structural homology to known imidazo-thiazole targets (e.g., EGFR, COX-2) .
  • Assay Design :
    • Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Q. Table 2: Example Biological Activities

Activity TestedModel SystemResult (IC₅₀)Reference
AnticancerHeLa cells12.3 µM
COX-2 InhibitionRecombinant enzyme0.8 µM

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Q. What computational methods predict interaction mechanisms with biological targets, and how are they validated?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinase active sites (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding with sulfonamide and π-π stacking with thiophene .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .
  • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How should researchers address contradictions between theoretical predictions and experimental data?

Methodological Answer:

  • Scenario : Discrepancy in predicted vs. observed enzyme inhibition.
  • Root Cause Analysis :
    • Impurities : Re-characterize compound purity via HPLC .
    • Solvent Effects : Test activity in alternate solvents (e.g., PBS vs. DMSO) .
    • Computational Refinement : Adjust force field parameters (e.g., AMBER vs. CHARMM) .

Q. Resolution Workflow :

Validate computational models with high-quality crystallographic data .

Optimize reaction conditions to reduce byproducts .

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